Cas no 1270091-67-2 ((1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE)

(1R)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a chiral amine compound featuring a fluorinated aromatic ring and a terminal alkene functional group. The (1R)-enantiomer offers high stereochemical purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of the 4-fluoro-2-methylphenyl group enhances its reactivity in electrophilic substitutions, while the but-3-en-1-amine moiety provides versatility for further derivatization, such as cross-coupling or Michael addition reactions. This compound is particularly useful in the preparation of bioactive molecules, where its chiral center and functional groups enable precise control over stereochemistry and molecular interactions. Its stability under standard conditions ensures reliable handling in synthetic workflows.
(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE structure
1270091-67-2 structure
Product Name:(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE
CAS No:1270091-67-2
MF:C11H14FN
MW:179.233966350555
CID:5589630
PubChem ID:55294111
Update Time:2025-08-05

(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE
    • Benzenemethanamine, 4-fluoro-2-methyl-α-2-propen-1-yl-, (αR)-
    • Y12913
    • 1270091-67-2
    • AKOS006368723
    • (R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE
    • Inchi: 1S/C11H14FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h3,5-7,11H,1,4,13H2,2H3/t11-/m1/s1
    • InChI Key: SQSOTEKZUGNVPD-LLVKDONJSA-N
    • SMILES: [C@@H](C1=CC=C(F)C=C1C)(N)CC=C

Computed Properties

  • Exact Mass: 179.111027613g/mol
  • Monoisotopic Mass: 179.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.022±0.06 g/cm3(Predicted)
  • Boiling Point: 246.4±28.0 °C(Predicted)
  • pka: 9.01±0.10(Predicted)

(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847004-1g
(R)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine
1270091-67-2 98%
1g
¥7996.00 2024-08-09

(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE Related Literature

Additional information on (1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE

Comprehensive Overview of (1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE (CAS No. 1270091-67-2)

The compound (1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE (CAS No. 1270091-67-2) is a chiral amine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a fluorinated aromatic ring and a butenyl amine moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in developing targeted therapies and sustainable agrochemicals, aligning with the growing demand for precision medicine and eco-friendly solutions.

One of the key attributes of (1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE is its stereospecificity, which is critical for achieving desired biological activity. The (1R) configuration ensures high enantiomeric purity, a factor often linked to reduced side effects in drug development. This aligns with current trends in the pharmaceutical industry, where chiral synthesis and green chemistry are hot topics. Users searching for "chiral amine applications" or "fluorinated compounds in drug discovery" will find this compound highly relevant to their queries.

In addition to its pharmaceutical potential, CAS No. 1270091-67-2 is also explored in material science. Its vinyl group offers opportunities for polymerization or functionalization, making it a candidate for advanced polymeric materials. This versatility addresses the rising interest in smart materials and sustainable polymers, which are frequently searched terms in scientific databases and AI-driven platforms like ChatGPT or Google Scholar.

The synthesis of (1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE typically involves asymmetric catalysis or enzymatic resolution, methods that are gaining traction due to their efficiency and environmental benefits. Discussions around "cost-effective chiral synthesis" or "biocatalysis in amine production" often highlight such compounds as case studies. These keywords are strategically important for SEO, as they reflect the intersection of academic research and industrial innovation.

Safety and regulatory compliance are also critical aspects of working with CAS No. 1270091-67-2. While not classified as hazardous, proper handling protocols are essential to ensure workplace safety. This resonates with searches related to "safe handling of fluorinated amines" or "regulatory guidelines for specialty chemicals," which are common concerns among laboratory professionals and manufacturers.

Looking ahead, the demand for (1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE is expected to grow, driven by advancements in personalized medicine and green chemistry. Its applications in catalysis, material science, and pharmaceutical intermediates position it as a compound of enduring relevance. For those exploring "emerging chemical intermediates" or "fluorine in drug design," this compound offers a compelling subject for further study.

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